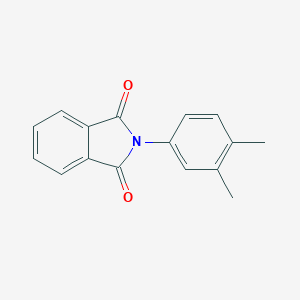![molecular formula C18H20N2O2 B188463 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone CAS No. 21399-34-8](/img/structure/B188463.png)
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methoxyphenyl ethylidene hydrazone and is a derivative of phenylhydrazine. The chemical structure of this compound consists of a hydrazone group, which is attached to a methoxyphenyl group and an ethylidene group.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Biochemische Und Physiologische Effekte
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antifungal and antibacterial activity. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against a wide range of microorganisms and cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone. One potential direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biological activity of this compound and may lead to the development of more potent derivatives. Another potential direction is to investigate the potential applications of this compound in the field of material science. It has been shown to have potential as a corrosion inhibitor, and further research may lead to the development of more effective corrosion inhibitors. Finally, there is a need for further research on the potential toxicity of this compound. This will help to ensure that it can be used safely in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and other fields make it an important compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. This reaction results in the formation of 1-(4-Methoxyphenyl)ethanone, which is then reacted with hydrazine hydrate to form 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential anti-cancer agent. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential application as a corrosion inhibitor in the field of material science.
Eigenschaften
CAS-Nummer |
21399-34-8 |
|---|---|
Produktname |
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone |
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(E)-1-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-9-17(21-3)10-6-15)19-20-14(2)16-7-11-18(22-4)12-8-16/h5-12H,1-4H3/b19-13+,20-14+ |
InChI-Schlüssel |
GHKNYIKKEJMSCR-IWGRKNQJSA-N |
Isomerische SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)OC)/C)/C2=CC=C(C=C2)OC |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Andere CAS-Nummern |
21399-34-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



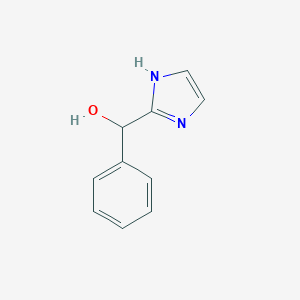
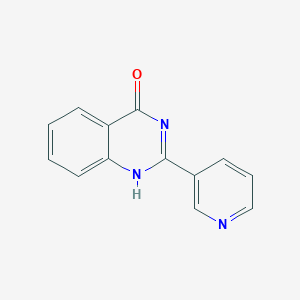
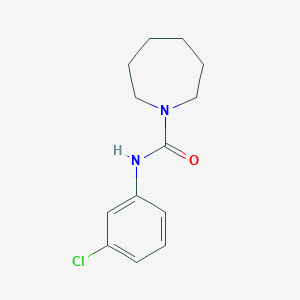
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
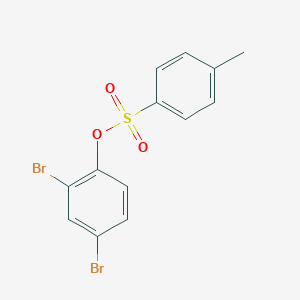
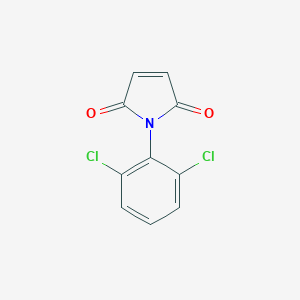
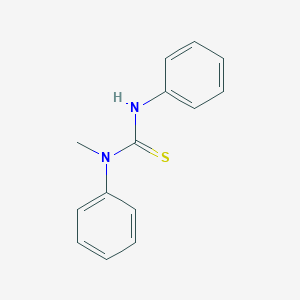
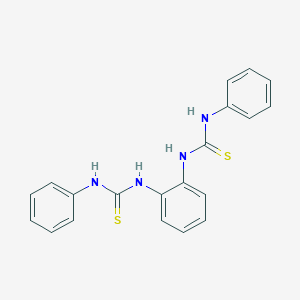
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
